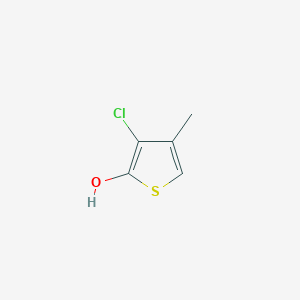

3-Chloro-4-methylthiophen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5ClOS |

|---|---|

Molecular Weight |

148.61 g/mol |

IUPAC Name |

3-chloro-4-methylthiophen-2-ol |

InChI |

InChI=1S/C5H5ClOS/c1-3-2-8-5(7)4(3)6/h2,7H,1H3 |

InChI Key |

ARLDQSSSHPSYCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Methylthiophen 2 Ol and Its Analogs

Reactivity of the Thiol (-SH) Moiety in Substituted Thiophenols

The thiol group (-SH) in substituted thiophenols is a versatile functional group that participates in various reactions, including the formation of S-substituted derivatives and oxidative coupling to disulfides.

Formation of S-Substituted Derivatives via Nucleophilic Pathways

Thiols and their conjugate bases, thiolates, are excellent nucleophiles. libretexts.orgmasterorganicchemistry.com The deprotonation of a thiol with a base generates a thiolate anion, which readily participates in nucleophilic substitution reactions (SN2) with alkyl halides to form thioethers (sulfides). masterorganicchemistry.comyoutube.com This reaction is analogous to the Williamson ether synthesis but tends to be more efficient due to the higher nucleophilicity of thiolates compared to alkoxides. masterorganicchemistry.com The greater acidity of thiols compared to alcohols facilitates the formation of the nucleophilic thiolate. masterorganicchemistry.comcas.cn

The substitution of the thiol can significantly impact material behavior in dynamic thioester reactions. acs.org Studies have shown that in thiol-thioester exchange, the equilibrium between primary and secondary thiols and their corresponding thioesters is not strongly biased in conducive media. acs.org

A desulfurization process for thiols promoted by a Ph3P/ICH2CH2I system allows for nucleophilic substitution with a broad range of nucleophiles, including free amines, to form secondary and tertiary amines. cas.cn This method is notable for its tolerance of various functional groups. cas.cn

Photooxidative Coupling Reactions Leading to Disulfides

The oxidation of thiols to disulfides is a fundamental reaction with importance in various fields. colab.ws Photooxidation presents a clean and economical alternative to traditional methods that often use metal-containing oxidants. colab.wsnih.gov Irradiation of para-substituted thiophenol derivatives can lead to the formation of disulfides as the major photoproducts. colab.wsnih.govacs.org

The mechanism of photooxidative coupling suggests that it occurs through the collision of an electronically excited thiolate with a neutral thiol. nih.govacs.org This implies that both the thiol and thiolate forms of the compound are necessary for the reaction to proceed efficiently. colab.wsacs.org The reaction yield is often pH-dependent, with optimal yields occurring at a pH where both species are present. colab.wsnih.govacs.org For instance, the photooxidative coupling of p-nitrothiophenol to 4,4'-dinitrodiphenyldisulfide shows the highest yield at a pH of approximately 5. nih.govacs.org

This photooxidation is a general reaction that can occur regardless of whether the substituents on the thiophenol are electron-donating or electron-withdrawing, provided the pH and excitation wavelength are appropriately selected. colab.wsnih.govacs.org The formation of disulfide linkages through photo-oxidation is also a strategy used in creating degradable polymeric materials. rsc.org

Aromatic Nucleophilic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring can undergo aromatic nucleophilic substitution (SNAr), a crucial method for modifying thiophene derivatives. researchgate.netnih.govnih.gov These reactions are generally accepted to proceed through a stepwise mechanism involving the formation of a Meisenheimer adduct, an intermediate σ-complex, followed by the elimination of the leaving group. nih.gov

Kinetic Investigations and Mechanistic Elucidation (e.g., Solvolysis)

Kinetic studies of SNAr reactions on thiophene derivatives provide valuable insights into the reaction mechanism. For example, the reactions of 2-L-5-nitrothiophenes with various amines have been studied to understand the influence of the leaving group (L) and the nucleophile. acs.orgnih.gov The reactivity of thiophenes in nucleophilic substitution is significantly higher than that of their benzene (B151609) analogs, which can be attributed to the stabilization of the Wheland intermediate by the sulfur atom. uoanbar.edu.iq

Computational studies on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown a stepwise pathway. nih.govresearchgate.net The initial step is the addition of pyrrolidine to the C2 position, followed by a proton transfer that facilitates the departure of the methoxy (B1213986) group. nih.govresearchgate.net With an excess of the amine nucleophile, the proton transfer can be catalyzed by an additional amine molecule. nih.govnih.gov

Solvolysis, a type of nucleophilic substitution where the solvent acts as the nucleophile, can proceed via SN1 or SN2 mechanisms. wikipedia.org In SN1 reactions, the solvolysis of a chiral reactant typically results in a racemic mixture. wikipedia.org

Solvent Effects on Reaction Pathways and Selectivity

The solvent plays a critical role in the kinetics and mechanism of SNAr reactions. acs.org Studies comparing conventional organic solvents like methanol (B129727) and benzene with room-temperature ionic liquids (RTILs) have shown that the reaction rates are significantly faster in RTILs. acs.orgnih.gov For instance, the reaction of 2-l-5-nitrothiophenes with amines is accelerated by almost one to three orders of magnitude in [bmim][BF4] compared to methanol and benzene, respectively. acs.org

The nucleophilicity order of amines can also be affected by the solvent, with a more pronounced effect on the reaction rate in RTILs. acs.org The enhanced rates in ionic liquids are attributed to the combined action of both the cations and anions of the ionic liquid. acs.org

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Thiophene and its derivatives are highly reactive towards electrophilic aromatic substitution (EAS), often more so than benzene. pearson.comucalgary.ca This increased reactivity is due to the ability of the sulfur heteroatom to stabilize the intermediate carbocation (arenium ion) through resonance. pearson.comyoutube.com The lone pair of electrons on the sulfur atom participates in the π-system, making the ring electron-rich. ucalgary.cayoutube.com

Due to this enhanced reactivity, EAS reactions on thiophenes can often be carried out under milder conditions than those required for benzene. pearson.com Substitution typically occurs preferentially at the 2-position (α-position) as the positive charge in the intermediate can be delocalized onto the sulfur atom, which is a more stable arrangement. uoanbar.edu.iqpearson.com

The order of reactivity for five-membered heterocyclic compounds in EAS reactions is generally pyrrole (B145914) > furan (B31954) > thiophene > benzene. pearson.comyoutube.com The lower reactivity of thiophene compared to pyrrole and furan is due to the larger size and lower electronegativity of the sulfur atom. youtube.com

Influence of Chloro and Methyl Substituents on Thiophene Ring Reactivity

The reactivity of the thiophene ring is significantly influenced by the electronic and steric effects of its substituents. The presence of a chloro and a methyl group on the thiophene ring, as in 3-Chloro-4-methylthiophen-2-ol, introduces a complex interplay of these effects that dictates the regioselectivity and rate of its chemical reactions.

The thiophene ring is inherently more reactive towards electrophilic substitution than benzene, with a preference for attack at the C2 and C5 positions due to the greater accumulation of negative charge at these sites. pharmaguideline.com However, the substituents on the ring can alter this preference. Methyl groups are electron-donating and activating, further enhancing the reactivity of the thiophene ring towards electrophiles. rsc.org Conversely, a chloro substituent is electron-withdrawing through its inductive effect but can also donate electron density to the ring through resonance.

In the case of substituted alkylthiophenes, electrophilic aromatic substitution is a common method for introducing halogens. jcu.edu.au For instance, the chlorination of methylthiophenes can be achieved with high yield and selectivity using reagents like benzeneseleninyl chloride in the presence of aluminum chloride. jcu.edu.au The position of the methyl group directs the substitution pattern. Studies on the protodetritiation of methyl-substituted tritiothiophenes have shown that the activating effect of a second methyl group is not simply additive, indicating a more complex interaction between the substituents and the ring. rsc.org Reaction at the 3-position of the thiophene ring is generally less sensitive to substituent effects compared to the 2-position. rsc.org

Computational studies on the effect of methyl substitution on the competition between SN2 and E2 reactions have shown that increasing the number of methyl substituents on the α-carbon favors the E2 pathway. nih.gov This is attributed to the steric hindrance around the reaction center, which disfavors the SN2 transition state. nih.gov While these studies were not performed on thiophene systems directly, the principles of steric and electronic effects of methyl groups are broadly applicable.

The interplay of a chloro and a methyl group can be seen in various reactions. For instance, in dearomative cycloadditions, increasing the steric bulk on the thiophene ring by introducing a methyl group at the 4-position can improve both the yield and regioselectivity of the reaction. acs.org This suggests that steric factors can play a dominant role in directing the outcome of certain transformations.

In C-H arylation reactions of 3-substituted thiophenes, regioselective deprotonation can be achieved using specific bases, leading to functionalization at the less sterically hindered C-H bond. clockss.org This highlights how the position of a substituent like a methyl group can be exploited to achieve high regioselectivity in cross-coupling reactions. clockss.org

Table 1: Influence of Substituents on Thiophene Reactivity

| Substituent | Electronic Effect | Influence on Reactivity | Preferred Position of Attack |

| Methyl (-CH₃) | Electron-donating (activating) | Increases reactivity towards electrophiles | Directs electrophiles to ortho and para positions |

| Chloro (-Cl) | Electron-withdrawing (inductive), Electron-donating (resonance) | Generally deactivating, but can direct substitution | Directs electrophiles to ortho and para positions |

Radical-Mediated Transformations Involving Thiophenol Derivatives

Thiophenol and its derivatives are known to participate in a variety of radical-mediated transformations. The sulfur-hydrogen bond in thiophenols is relatively weak and can be homolytically cleaved to generate a thiyl radical (RS•). These thiyl radicals are key intermediates in numerous synthetic methodologies.

A common transformation involving thiophenol is its radical addition to unsaturated systems like alkenes and alkynes. nih.govunibe.ch This process typically involves the initiation of a radical chain reaction, often using a radical initiator like azobisisobutyronitrile (AIBN) or through photochemical methods. researchgate.net The thiyl radical adds to the multiple bond, generating a carbon-centered radical, which can then undergo further reactions such as cyclization or hydrogen atom transfer from another molecule of thiophenol to propagate the chain. nih.govunibe.ch

The efficiency and regioselectivity of these radical additions can be influenced by the substituents on both the thiophenol and the unsaturated substrate. For instance, in the addition of thiophenol to substituted α-methylstyrenes, the transition state for the addition step is thought to have considerable radical character, with contributions from charge-separated forms. oregonstate.edu

Thiophenol-mediated radical cyclizations are powerful tools for the synthesis of various heterocyclic compounds. researchgate.net These reactions can proceed with high regioselectivity, often favoring the formation of five- or six-membered rings. The nature of the substrate and the reaction conditions can be tuned to control the outcome of the cyclization. For example, the presence of electron-withdrawing groups on the nitrogen of an indole (B1671886) moiety can favor a 5-endo-trig radical cyclization in the synthesis of indole-annulated sulfur heterocycles. researchgate.net

Recent advancements have utilized visible-light-activated ion-pair charge-transfer complexes to generate α-amino radicals from iminium ions and a thiophenolate. cam.ac.uk This method allows for the reductive generation of radicals under mild conditions and has been applied to multicomponent coupling reactions. cam.ac.uk The choice of thiophenol is crucial, as less hindered thiophenols can lead to undesired side reactions. cam.ac.uk

Furthermore, radical-mediated processes can be initiated by the generation of a trisulfur (B1217805) radical anion (S₃•⁻), which can then add to alkynes, leading to the synthesis of substituted thiophenes. acs.org This highlights the versatility of sulfur-based radicals in constructing thiophene rings.

Table 2: Examples of Radical-Mediated Transformations Involving Thiophenol Derivatives

| Reaction Type | Reactants | Key Intermediate | Product |

| Radical Addition | Thiophenol, Alkyne | Thiyl radical | Vinyl sulfide (B99878) |

| Radical Cyclization | Thiophenol, Unsaturated amine | Thiyl radical, Carbon-centered radical | Pyrrolidine derivative |

| Visible-Light Mediated Reductive Radical Generation | Thiophenolate, Iminium ion | Thiyl radical, α-amino radical | Substituted amine |

| Thiophene Synthesis | Alkynol, Elemental Sulfur | Trisulfur radical anion (S₃•⁻) | Substituted thiophene |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4 Methylthiophen 2 Ol

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and confirming the molecular structure of a compound. For 3-Chloro-4-methylthiophen-2-ol, the spectra would be expected to show characteristic vibrational modes for the thiophene (B33073) ring, the hydroxyl group, the methyl group, and the carbon-chlorine bond.

Expected Vibrational Modes for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-2960 |

| C=C (thiophene ring) | Stretching | 1400-1600 |

| C-O (hydroxyl) | Stretching | 1050-1250 |

| C-S (thiophene ring) | Stretching | 600-800 |

| C-Cl | Stretching | 600-800 |

This table is illustrative and based on typical ranges for these functional groups. Actual values for this compound would need to be determined experimentally.

The tautomeric equilibrium between the -ol form (this compound) and its keto form, 3-chloro-4-methyl-2(3H)-thiophenone, would also be a key area of investigation using vibrational spectroscopy. The presence of a strong carbonyl (C=O) stretching band around 1650-1750 cm⁻¹ in the IR spectrum would indicate the presence of the keto tautomer.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR would provide crucial information about the chemical environment of each proton and carbon atom in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the hydroxyl proton, the aromatic proton on the thiophene ring, and the protons of the methyl group. The chemical shift (δ) of the hydroxyl proton can vary depending on the solvent and concentration, but would likely appear as a broad singlet. The aromatic proton's chemical shift would be influenced by the adjacent chloro and hydroxyl groups. The methyl protons would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the thiophene ring and the methyl group. The chemical shifts would be indicative of their electronic environment. For instance, the carbon atom bonded to the hydroxyl group (C2) and the carbon atom bonded to the chlorine atom (C3) would be significantly deshielded and appear at higher chemical shifts.

Predicted NMR Data for this compound:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H (on O) | Variable (broad singlet) | - |

| H (on C5) | ~6.5-7.5 (singlet) | ~115-125 |

| H (on CH₃) | ~2.0-2.5 (singlet) | ~15-25 |

| C2 | - | ~140-150 |

| C3 | - | ~120-130 |

| C4 | - | ~130-140 |

| C5 | - | ~115-125 |

| CH₃ | - | ~15-25 |

This table presents estimated chemical shift ranges based on known data for similar substituted thiophenes. Precise values require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly the π-electron system. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* transitions within the thiophene ring. The position of the maximum absorption (λmax) would be influenced by the substituents on the ring. The hydroxyl and chloro groups, being auxochromes, would likely cause a bathochromic (red) shift compared to unsubstituted thiophene. Studies on thiophenol derivatives often show characteristic absorption bands in the UV region. researchgate.netresearchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the precise molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₅H₅ClOS), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak would be observed, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of a single chlorine atom.

Expected Fragmentation Pathways:

Loss of the hydroxyl radical (•OH)

Loss of the methyl radical (•CH₃)

Loss of a chlorine atom (•Cl)

Cleavage of the thiophene ring

Analysis of these fragment ions would help to confirm the structure of the molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the planarity or any distortion of the thiophene ring. It would also reveal the conformation of the hydroxyl group relative to the ring.

Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which govern the packing of the molecules in the crystal lattice. While no specific crystal structure for this compound has been found, studies on other functionalized thiophenes have provided detailed insights into their solid-state structures.

Computational and Theoretical Investigations of 3 Chloro 4 Methylthiophen 2 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool to probe the electronic nature of molecules. For 3-Chloro-4-methylthiophen-2-ol, DFT calculations would be pivotal in understanding its stability, reactivity, and electronic distribution. These theoretical studies provide a microscopic view of the molecule, which is essential for predicting its chemical behavior.

Geometry Optimization and Calculation of Energetic Profiles

The initial step in any DFT study involves the optimization of the molecule's geometry to find its most stable three-dimensional conformation, which corresponds to a minimum on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The energetic profile, including the total electronic energy, would be determined for this optimized structure. This foundational data is crucial for all subsequent computational analyses.

Analysis of Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map of this compound would illustrate regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. It is anticipated that the oxygen atom of the hydroxyl group and the sulfur atom in the thiophene (B33073) ring would exhibit negative potential, indicating their role as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would likely show a region of positive potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The spatial distribution of the HOMO indicates the region from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to be localized primarily on the thiophene ring, particularly the sulfur atom and the pi-system. The LUMO's spatial distribution indicates the region where the molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

Quantum Chemical Calculations of Reactivity Descriptors

To quantify the reactivity of this compound, several global reactivity descriptors can be calculated using the energies of the frontier orbitals. These descriptors provide a more quantitative measure of the molecule's chemical behavior.

| Reactivity Descriptor | Formula | Significance |

| Ionization Energy (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the escaping tendency of electrons from a system in equilibrium. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group of atoms to attract electrons. |

| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | A measure of the nucleophilic character of a molecule. |

These parameters, once calculated, would provide a comprehensive profile of the reactivity of this compound.

Theoretical Predictions of Thermodynamic Parameters and Molecular Stability

Quantum chemical calculations can also be used to predict the thermodynamic properties of this compound. These calculations would typically be performed at a standard temperature and pressure to determine key parameters.

| Thermodynamic Parameter | Significance |

| Enthalpy of Formation (ΔHf) | The change in enthalpy during the formation of the compound from its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf) | The change in Gibbs free energy during the formation of the compound, indicating the spontaneity of its formation. |

| Entropy (S) | A measure of the disorder or randomness of the molecule. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the substance by a certain amount. |

These thermodynamic values are crucial for understanding the stability of the molecule and its behavior in chemical processes.

Computational Modeling for Elucidating Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its behavior in various reactions, such as electrophilic substitution, nucleophilic substitution, or oxidation. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for the prediction of the most likely reaction mechanism and the products that will be formed. For instance, modeling the reaction of this compound with an electrophile would help to determine whether the substitution occurs preferentially at a specific position on the thiophene ring.

In Silico Prediction of Spectroscopic Signatures

In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting the spectroscopic characteristics of molecules such as this compound. These in silico predictions, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are invaluable for the hypothetical identification and characterization of this compound. The predicted data provides a theoretical baseline for comparison with any future experimental findings.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum is predicted based on the distinct chemical environments of the hydrogen atoms within the this compound molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the adjacent functional groups, including the thiophene ring, the chlorine atom, the methyl group, and the hydroxyl group.

The key predicted ¹H NMR signals are:

Hydroxyl Proton (-OH): A broad singlet is anticipated for the hydroxyl proton. Its chemical shift is highly dependent on solvent and concentration but is typically expected in the range of 4.0-7.0 ppm.

Thiophene Ring Proton (-CH=): The single proton attached to the thiophene ring is expected to appear as a singlet, influenced by the adjacent sulfur atom, chlorine, and methyl group. Its predicted chemical shift would likely fall in the aromatic region, around 6.0-7.5 ppm.

Methyl Protons (-CH₃): The protons of the methyl group are predicted to resonate as a singlet in the upfield region, typically around 2.0-2.5 ppm, due to the shielding effect of the adjacent sp² carbon of the thiophene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Hydroxyl Proton (-OH) | 4.0 - 7.0 | Broad Singlet |

| Thiophene Ring Proton | 6.0 - 7.5 | Singlet |

| Methyl Protons (-CH₃) | 2.0 - 2.5 | Singlet |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments in the molecule. The predicted chemical shifts for this compound are based on the electronic environment of each carbon atom.

The predicted ¹³C NMR signals are as follows:

Carbonyl-like Carbon (C-OH): The carbon atom bonded to the hydroxyl group is expected to be the most downfield signal, likely in the range of 160-170 ppm, due to the strong deshielding effect of the oxygen atom.

Thiophene Ring Carbons: The four carbon atoms of the thiophene ring will exhibit distinct signals. The carbon bearing the chlorine atom (C-Cl) is expected around 125-135 ppm. The carbon with the methyl group (C-CH₃) is predicted in a similar region, while the other two carbons of the ring will have their own characteristic shifts.

Methyl Carbon (-CH₃): The carbon of the methyl group is anticipated to appear in the upfield region of the spectrum, typically between 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-OH | 160 - 170 |

| C-Cl | 125 - 135 |

| C-CH₃ (ring) | 120 - 130 |

| Thiophene Ring Carbons | 115 - 140 |

| Methyl Carbon (-CH₃) | 10 - 20 |

Predicted Infrared (IR) Spectrum

The predicted IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.

Key predicted IR absorption bands include:

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

C-H Stretch (Aromatic/Vinyl): A medium to weak absorption is predicted around 3000-3100 cm⁻¹ for the C-H stretching of the thiophene ring.

C-H Stretch (Alkyl): Absorption bands in the 2850-2960 cm⁻¹ region are anticipated for the C-H stretching of the methyl group.

C=C Stretch (Thiophene Ring): Medium intensity bands are expected in the 1500-1600 cm⁻¹ range due to the carbon-carbon double bond stretching within the thiophene ring.

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region is predicted for the C-O stretching vibration.

C-Cl Stretch: A weak to medium absorption is expected in the 600-800 cm⁻¹ range, characteristic of the carbon-chlorine bond.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium |

| C=C Stretch (Ring) | 1500 - 1600 | Medium |

| C-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Weak to Medium |

Predicted Mass Spectrum

The predicted mass spectrum provides information about the molecular weight and potential fragmentation patterns of the molecule. For this compound (molecular formula: C₅H₅ClOS), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of about one-third of the molecular ion peak is also predicted.

Potential major fragmentation pathways could involve the loss of:

A chlorine atom (-Cl)

A methyl group (-CH₃)

A hydroxyl radical (-OH)

Carbon monoxide (-CO)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Identity |

| [M]⁺ | 148/150 | Molecular Ion |

| [M-CH₃]⁺ | 133/135 | Loss of a methyl group |

| [M-OH]⁺ | 131/133 | Loss of a hydroxyl radical |

| [M-Cl]⁺ | 113 | Loss of a chlorine atom |

| [M-CO]⁺ | 120/122 | Loss of carbon monoxide |

These in silico predictions offer a foundational understanding of the spectroscopic properties of this compound, guiding potential future experimental analysis and structural confirmation.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Versatile Building Block in the Construction of Complex Organic Architectures

The reactivity of 3-Chloro-4-methylthiophen-2-ol makes it a key starting material for synthesizing more complex chemical structures. Its ability to participate in various chemical reactions allows chemists to build intricate molecular frameworks with specific properties and functions.

Precursor in the Synthesis of Substituted Heterocycles (e.g., Pyrimidines)

While direct synthesis of pyrimidines from this compound is not extensively documented, the synthesis of other substituted heterocycles is well-established. For instance, related thiophene (B33073) derivatives are crucial in creating various heterocyclic systems. The general principle involves leveraging the reactive sites on the thiophene ring to construct new ring systems.

Synthesis of Thiophene-Containing Schiff Bases and Related Imines

Thiophene derivatives are frequently used to synthesize Schiff bases, which have attracted significant attention due to their coordination ability and biological activities. bohrium.com The synthesis typically involves the condensation reaction between a thiophene derivative and a primary amine. bohrium.com For example, new Schiff base derivatives with a thiophene moiety have been synthesized and characterized using various spectroscopic methods. bohrium.comijcce.ac.ir These compounds are often prepared through the reaction of a thiophene aldehyde or ketone with an appropriate amine, sometimes in the presence of a catalyst to accelerate the reaction. bohrium.comacgpubs.org

The synthesis of thiophene-based Schiff bases can be achieved through eco-friendly methods, such as microwave-assisted synthesis without the use of solvents or catalysts, leading to high yields in a short amount of time. acgpubs.org These Schiff bases and their metal complexes exhibit a range of biological activities, making them important in medicinal chemistry. acs.org

Development of Functional Materials and Advanced Organic Compounds

The incorporation of the this compound moiety into larger molecules can lead to the development of materials with specific, desirable properties for various technological applications.

Incorporation into Conductive Polymer Matrices for Organic Electronics and Sensors

Thiophene-containing polymers are a significant class of conducting polymers with applications in organic electronics. sigmaaldrich.comfrontiersin.org These materials possess electrical and optical properties similar to metals or semiconductors while retaining the mechanical advantages of polymers. researchgate.net The conductivity of these polymers can be tuned by doping, which involves the partial oxidation of the polymer backbone. sigmaaldrich.com

Poly(3,4-ethylenedioxythiophene) (PEDOT) is one of the most studied conducting polymers and is synthesized from a thiophene derivative. frontiersin.org The properties of thiophene-based polymers can be modified by altering their chemical structure, which makes them suitable for applications in flexible electronic devices and bioelectronics. frontiersin.org Thiophene-based polymers have been used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. sigmaaldrich.com

Synthesis of Disperse Dyes and Their Metal Complexes for Fabric Applications

Thiophene derivatives are used as precursors in the synthesis of disperse dyes, which are used for dyeing synthetic fibers like polyester (B1180765) and nylon. researchgate.netscispace.com These dyes often contain an azo group (N=N) and are synthesized by coupling a diazotized thiophene derivative with a suitable coupling component. researchgate.netscispace.commdpi.com The resulting dyes can produce a range of colors and often exhibit good fastness properties on the fabrics. researchgate.netajol.info

The synthesis of these dyes can be tailored to achieve specific colors and properties. For instance, the introduction of different substituents on the thiophene ring can lead to bathochromic (color deepening) shifts in the absorption spectra of the dyes. scispace.com Metal complexes of these dyes can also be prepared, which can further enhance their properties. researchgate.net

Advanced Analytical Methodologies for the Detection of Thiophenol Derivatives

Principles of Spectroscopic Detection of Thiophenol Analogs

Spectroscopic methods offer rapid and sensitive detection of thiophenol derivatives, often enabling real-time monitoring in various matrices. These techniques are based on the interaction of molecules with electromagnetic radiation, providing both qualitative and quantitative information.

UV Spectroscopy for Quantitative Determination in Aqueous Solutions

Ultraviolet (UV) spectroscopy is a well-established method for the detection of chemical compounds containing a sulfhydryl (SH) moiety. The analysis of thiophenol in aqueous solutions by UV spectroscopy is highly dependent on the pH of the solution due to the acidic nature of the thiol proton.

The UV spectrum of thiophenol shows distinct absorption bands that shift with pH. In acidic environments, the undissociated form of thiophenol exhibits an absorption maximum at approximately 236 nm. As the pH increases and the thiol group deprotonates to form the thiophenolate anion, a new absorption band appears at around 263 nm. This pH-dependent spectral shift is a key principle in the quantitative determination of thiophenol. For analytical purposes, samples are often acidified to ensure the predominance of the undissociated form, allowing for reproducible measurements at 236 nm researchgate.net.

Key UV Absorption Bands for Thiophenol in Aqueous Solution

| Form | pH Condition | Absorption Maximum (λmax) |

|---|---|---|

| Undissociated (C6H5SH) | Acidic | ~236 nm |

Development of Fluorescent Probes for Selective Thiophenol Sensing

Fluorescent probes have emerged as powerful tools for the detection of thiophenols due to their high sensitivity, selectivity, and ease of operation nih.gov. These probes are synthetic molecules designed to exhibit a change in their fluorescence properties upon reaction with a target analyte. For thiophenol, these probes typically consist of two main components: a fluorophore, which is the source of the fluorescence signal, and a recognition unit (or reactive site) that selectively interacts with thiophenol.

The general principle involves the recognition unit reacting with thiophenol, triggering a change in the electronic properties of the fluorophore. This can result in a "turn-on" or "turn-off" fluorescence response, or a shift in the emission wavelength. A variety of fluorophores, such as coumarin, fluorescein, naphthalimide, and dicyanomethylene-benzopyran, have been utilized to construct probes for thiophenol detection nih.gov. The development of these probes has enabled the detection of thiophenol in various environmental and biological systems with low detection limits nih.govnih.gov.

Design and Mechanism of Ratiometric Fluorescent Probes for Thiophenol Derivatives

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes by providing a built-in self-calibration mechanism. This is achieved by measuring the ratio of fluorescence intensities at two different wavelengths, which minimizes the influence of external factors such as probe concentration, instrumental efficiency, and environmental conditions. This leads to more reliable and accurate quantitative analysis nih.gov.

Rational Design of Recognition Units and Sensing Mechanisms

The rational design of fluorescent probes for thiophenols involves the careful selection of a recognition unit that reacts specifically with the analyte and a sensing mechanism that transduces this recognition event into a measurable fluorescence signal change nih.govmdpi.com.

Recognition Units: A common strategy is to use recognition moieties that are susceptible to nucleophilic attack by the highly nucleophilic thiophenolate anion. Commonly employed recognition units include:

2,4-Dinitrophenyl ether (DNP-ether): Thiophenol can cleave the ether bond through a nucleophilic aromatic substitution (SNA_r_) reaction, releasing the fluorophore nih.govnih.gov.

2,4-Dinitrobenzenesulfonyl (DNBS): This group can be cleaved by thiophenol, leading to the release of the unquenched fluorophore nih.gov.

Olefinic unsaturated bonds: These can serve as reaction sites for the detection of thiophenol nih.gov.

Sensing Mechanisms: The interaction between the recognition unit and thiophenol triggers various photophysical processes, including:

Photoinduced Electron Transfer (PET): In the "off" state, the recognition unit quenches the fluorescence of the fluorophore through PET. The reaction with thiophenol removes the quenching unit, restoring fluorescence in a "turn-on" mechanism nih.gov.

Intramolecular Charge Transfer (ICT): The reaction with thiophenol can alter the electron-donating or -withdrawing properties of the molecule, leading to a change in the ICT process and a corresponding shift in the emission wavelength nih.gov.

Förster Resonance Energy Transfer (FRET): In some designs, a FRET process between a donor and an acceptor fluorophore is modulated. The reaction with thiophenol can cleave a linker, disrupting the FRET process and leading to a ratiometric response rsc.orgmdpi.com.

Strategies for Enhancing Selectivity and Sensitivity of Detection

A critical challenge in probe design is achieving high selectivity for thiophenols over other biologically abundant thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) rsc.org. Several strategies are employed to enhance selectivity and sensitivity:

Exploiting pKa Differences: Thiophenol has a lower pKa (around 6.5) compared to aliphatic biothiols (pKa > 8). At physiological pH (around 7.4), thiophenol exists predominantly as the more nucleophilic thiophenolate anion, while biothiols are mostly in their less reactive protonated form. Probes can be designed to react preferentially with the thiophenolate anion, thereby achieving selectivity nih.gov.

Twist-Blockage Strategy: This approach involves designing probes where the fluorophore's fluorescence is quenched in the initial state due to intramolecular rotation. The reaction with thiophenol can introduce a more rigid structure, blocking this rotation and leading to a significant enhancement in fluorescence intensity acs.org.

Reaction-Based Discrimination: Designing probes that undergo specific chemical reactions with thiophenols, such as nucleophilic aromatic substitution or unique cyclization reactions, can provide high selectivity over other analytes rsc.orgrsc.org.

These strategies have led to the development of probes with high sensitivity, with limits of detection (LOD) reaching the nanomolar (nM) range, and rapid response times nih.govnih.govacs.org.

Performance of Selected Fluorescent Probes for Thiophenol

| Probe Type | Fluorophore | Recognition Unit | Detection Limit (LOD) | Response Time | Reference |

|---|---|---|---|---|---|

| Turn-on | Benzoquinolizine coumarin | DNP-ether | 4.5 nM | - | acs.org |

| Ratiometric | Coumarin pyridine derivative | DNP-ether | 24 nM | < 30 min | nih.gov |

| Turn-on | Fluorescein-based | - | 50 nM | < 2 min | nih.gov |

| Turn-on | Dicyanomethylene–benzopyran | DNBS | 0.15 µM | - | nih.gov |

Chromatographic and Mass Spectrometric Approaches to Thiophenol Analysis

While spectroscopic methods are excellent for rapid screening and in-situ analysis, chromatographic and mass spectrometric techniques provide powerful tools for the separation, identification, and precise quantification of thiophenol derivatives, especially in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of thiophenols. Due to the often-low concentrations and the need for sensitive detection, a derivatization step is frequently employed. A fluorescent labeling agent is reacted with the thiophenols to produce highly fluorescent derivatives that can be detected with high sensitivity by a fluorescence detector. For instance, 9-(2-iodoethyl)acridone (IEA) has been used as a novel fluorescence derivatizing agent for the simultaneous determination of multiple thiophenols in industrial wastewater samples nih.gov. This approach, often coupled with a pre-concentration step like solid-phase extraction (SPE), allows for the detection of thiophenols at trace levels, with limits of detection in the µg/L range nih.gov. HPLC methods have also been developed to monitor thiophenic compounds in fuels and to quantify thiols in biological samples by measuring derivatives like 5-thio-2-nitrobenzoic acid (TNB) mdpi.comnih.govmurdoch.edu.au.

Mass Spectrometry (MS): Mass spectrometry provides detailed structural information and is highly sensitive for the detection of thiophenol and its derivatives. The electron ionization mass spectrum of thiophenol shows a characteristic molecular ion peak, which is useful for its identification chemicalbook.comnist.gov. In the analysis of complex samples, MS is often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS). For instance, electrospray ionization mass spectrometry (ESI-MS) has been used in combination with SERS to study p-aminothiophenol nih.gov. The fragmentation patterns of thiophene-sulfonyl derivatives in mass spectrometry have also been studied to understand their structural characteristics researchgate.net.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Trace Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including thiophenol derivatives. This method offers high sensitivity and selectivity, making it particularly suitable for trace-level analysis.

In GC-MS/MS, the sample is first vaporized and introduced into a gas chromatograph. The different components of the sample are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As the separated components exit the column, they enter the tandem mass spectrometer.

The mass spectrometer operates in two stages. In the first stage (MS1), the molecules are ionized, and a specific precursor ion (an ion corresponding to the analyte of interest) is selected. This precursor ion is then fragmented in a collision cell. In the second stage (MS2), the resulting product ions are separated and detected. This two-stage process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the specificity of the analysis, allowing for the detection of analytes at very low concentrations.

Several studies have demonstrated the effectiveness of GC-MS/MS for the analysis of various thiophenol derivatives. For instance, a method for quantifying pentachlorothiophenol in food samples utilized GC-MS/MS, achieving detection limits in the nanogram per gram (ng/g) range. nih.govresearchgate.net The use of tandem mass spectrometry is crucial for minimizing interferences from complex matrices often encountered in food and environmental samples. researchgate.net

Table 1: Illustrative Performance of GC-MS/MS for Thiophenol Derivative Analysis

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 10 ng/L |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/L |

| Linearity (R²) | > 0.99 |

| Recovery | 85 - 115% |

| Relative Standard Deviation (RSD) | < 15% |

Note: These values are illustrative and can vary depending on the specific analyte, matrix, and instrumentation.

Chemical Derivatization Strategies (e.g., Thiol Methylation) for Analytical Enhancement

A significant challenge in the analysis of thiols, including thiophenol derivatives, is their propensity for oxidation and their potential to adsorb onto surfaces within the analytical system. researchgate.net To overcome these issues and improve their chromatographic behavior and detection, chemical derivatization is often employed prior to GC-MS analysis. jfda-online.comnih.gov This process involves converting the thiol group into a less reactive and more volatile derivative.

Thiol Methylation:

One common derivatization strategy is thiol methylation. nih.govresearcher.life This process involves replacing the acidic proton of the thiol group with a methyl group. Methylation stabilizes the thiol, preventing its degradation and improving its volatility, which is essential for gas chromatography. researchgate.net For example, in the analysis of pentachlorothiophenol, methylation was found to be a promising solution to stabilize the thiol group and enhance analytical sensitivity. nih.govresearchgate.net

Other Derivatization Reagents:

Besides methylation, other reagents are used to derivatize thiols for GC-MS analysis:

Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with thiols to form pentafluorobenzyl (PFB) derivatives. These derivatives are highly stable and exhibit excellent chromatographic properties. The use of PFBBr derivatization has been shown to be effective for key wine polyfunctional thiols, yielding good linearity and low detection limits. nih.gov

Ethyl Propiolate (ETP): This is considered a greener alternative to PFBBr for the derivatization of thiols. mdpi.com

Silylation Reagents: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize phenols and thiols, increasing their volatility and thermal stability. mdpi.commdpi.com

The choice of derivatization reagent depends on the specific analyte, the sample matrix, and the analytical instrumentation available. The primary goals of derivatization are to improve the chemical form of the analyte for the chromatographic environment, enhance separation efficiency, and improve detection or structural elucidation. jfda-online.com

Table 2: Common Derivatization Strategies for Thiophenol Analysis

| Derivatization Strategy | Reagent | Advantages |

| Methylation | e.g., Methyl iodide | Stabilizes thiol group, increases volatility. nih.govresearchgate.net |

| Pentafluorobenzylation | Pentafluorobenzyl Bromide (PFBBr) | Forms stable derivatives, good linearity, low detection limits. nih.gov |

| Silylation | e.g., BSTFA | Increases volatility and thermal stability. mdpi.commdpi.com |

Electrochemical Methods for Quantitative and Qualitative Analysis of Thiophenol Compounds

Electrochemical methods offer a powerful alternative to chromatographic techniques for the analysis of thiophenol compounds. These methods are based on measuring the potential, current, or charge associated with the electrochemical reactions of the analyte. ethz.chasdlib.org They are often characterized by high sensitivity, rapid analysis times, and the potential for miniaturization for on-site measurements. mdpi.com

The electrochemical analysis of thiols can be challenging due to their potential to self-assemble on electrode surfaces, which can block the electrode and attenuate the electrochemical signal. acs.org However, various strategies, including the use of chemically modified electrodes and specific electrochemical techniques, have been developed to overcome these limitations.

Quantitative Analysis:

For quantitative analysis, techniques such as voltammetry are commonly employed. nih.gov In voltammetry, a time-dependent potential is applied to an electrochemical cell, and the resulting current is measured as a function of that potential. ethz.ch The magnitude of the current is proportional to the concentration of the analyte.

Differential Pulse Voltammetry (DPV): This is a sensitive technique that can be used for the quantitative determination of thiols. For instance, DPV has been used to determine the concentration of glutathione, an important cellular thiol, with detection limits in the picomolar range. nih.gov

Amperometry: This technique measures the current at a fixed potential. It has been used for the sensitive detection of thiols with low detection limits.

The use of chemically modified electrodes can significantly enhance the sensitivity and selectivity of these measurements. For example, electrodes modified with carbon nanotubes or metal nanoparticles have shown high electrocatalytic activity towards the oxidation of thiols, leading to improved analytical performance. mdpi.com

Qualitative Analysis:

Qualitative analysis using electrochemical methods often relies on the characteristic electrochemical behavior of the analyte.

Cyclic Voltammetry (CV): This technique involves scanning the potential of an electrode in both forward and reverse directions and measuring the resulting current. The resulting voltammogram provides information about the redox properties of the analyte, such as its oxidation and reduction potentials. While thiols themselves may not always show clear redox peaks on bare electrodes, their interaction with modified electrode surfaces or redox mediators can produce characteristic signals for identification. acs.orgmdpi.com

Functionalized thiophenes, a class of compounds related to thiophenols, have been shown to be potential electroactive species that can serve as molecular electrochemical sensors. acs.org The electrochemical behavior of these compounds can be probed for sensing applications.

Table 3: Overview of Electrochemical Techniques for Thiophenol Analysis

| Technique | Principle | Application |

| Differential Pulse Voltammetry (DPV) | Measures current as a function of a potential that is varied in pulses. | Quantitative analysis with high sensitivity. nih.gov |

| Cyclic Voltammetry (CV) | Scans potential linearly in both forward and reverse directions. | Qualitative analysis of redox behavior. acs.org |

| Amperometry | Measures current at a constant potential. | Quantitative analysis. |

Future Research Directions and Potential Avenues

Exploration of Novel and Sustainable Synthetic Routes for 3-Chloro-4-methylthiophen-2-ol

The development of efficient and environmentally benign methods for the synthesis of this compound is a primary area for future research. Traditional methods for creating substituted thiophenes, such as the Paal-Knorr synthesis which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, or the Gewald aminothiophene synthesis, often require harsh reaction conditions and can generate significant waste. derpharmachemica.com Industrially, thiophene (B33073) has been synthesized by reacting n-butane with sulfur at high temperatures. derpharmachemica.com

Future work should focus on catalytic methodologies that minimize waste and energy consumption. This includes exploring flow chemistry processes, which can offer improved safety, scalability, and product yields. Additionally, the use of bio-based starting materials and greener solvents will be crucial in developing truly sustainable synthetic pathways. Research into enzymatic catalysis could also provide highly selective and environmentally friendly routes to this thiophenol derivative.

Development of Advanced Catalytic Systems for Highly Selective Transformations of Thiophenol Derivatives

The reactivity of the thiol group in thiophenol derivatives offers a rich landscape for catalytic transformations. Future research will likely focus on the design of novel catalytic systems that can achieve high selectivity in these reactions. For instance, palladium-on-carbon (Pd/C) has been shown to be an effective heterogeneous catalyst for various reactions, including the synthesis of thiophenol derivatives. researchgate.net

The development of nanocatalysts, such as copper nanoparticles supported on titanium dioxide (CuNPs/TiO2), has shown promise in catalyzing reactions like the hydrothiolation of alkynes with high stereoselectivity. researchgate.netconicet.gov.ar Future investigations could explore the use of other metal nanoparticles or single-atom catalysts to achieve even greater control over reactivity and selectivity. The development of catalysts that can operate under mild conditions, such as room temperature and pressure, will be a key objective.

Table 1: Comparison of Catalytic Systems for Thiophenol Derivative Transformations

| Catalytic System | Description | Potential Advantages | Reference |

| Pd/C | Heterogeneous palladium on carbon catalyst. | Recyclable, robust, and effective for various transformations. | researchgate.net |

| CuNPs/TiO2 | Copper nanoparticles supported on a titanium dioxide surface. | High stereoselectivity in reactions like hydrothiolation. | researchgate.netconicet.gov.ar |

Deeper Elucidation of Structure-Reactivity Relationships through Integrated Experimental and Computational Studies

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical reactivity is essential for its rational application. Future research should employ a combination of experimental techniques and computational modeling to probe these relationships. Studies on related compounds, such as nitrothiophenes and benzothiophene (B83047) derivatives, have demonstrated the power of this integrated approach. nih.govelsevierpure.com

For example, computational methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as HOMO and LUMO energies, and to model reaction mechanisms. conicet.gov.arnih.gov These theoretical predictions can then be validated and refined through experimental studies, including kinetic analysis and product characterization. This synergistic approach will enable the prediction of reactivity and the design of new derivatives with tailored chemical properties.

Design and Synthesis of Next-Generation Thiophene-Based Functional Materials with Tailored Properties

Thiophene-containing polymers, known as polythiophenes, are a class of conducting polymers with a wide range of potential applications in electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). researchgate.netwikipedia.org The incorporation of this compound into polymer chains could lead to new materials with unique electronic and optical properties. The substitution pattern on the thiophene ring can significantly influence the polymer's properties, such as its solubility, processability, and electronic bandgap. dtic.mil

Future research will focus on the controlled synthesis of well-defined polythiophenes and oligomers incorporating this specific monomer. The goal is to create materials with tailored properties for specific applications, such as sensors, solar cells, and thermoelectric devices. The interplay between the chloro and methyl substituents and the hydroxyl group on the thiophenol will be a key area of investigation for tuning the material's performance. dtic.mil

Innovation in Highly Sensitive and Selective Analytical Probes for Thiophenol Detection

Thiophenols are important analytes in various fields, and the development of sensitive and selective detection methods is crucial. Fluorescent probes have emerged as a powerful tool for this purpose due to their high sensitivity and potential for real-time monitoring. nih.gov Several fluorescent probes have been developed for the detection of thiophenols, often based on mechanisms like intramolecular charge transfer (ICT). acs.orgacs.org

Future research in this area will focus on designing novel probes with enhanced features such as near-infrared (NIR) emission to minimize background fluorescence in biological samples, large Stokes shifts to improve signal-to-noise ratios, and ratiometric responses for more accurate quantification. nih.govacs.orgnih.gov The unique electronic properties of this compound could be leveraged in the design of new "turn-on" or ratiometric fluorescent probes with high selectivity for specific thiophenols.

Table 2: Characteristics of Fluorescent Probes for Thiophenol Detection

| Probe Type | Detection Mechanism | Key Features | Reference |

| Coumarin-Based | Intramolecular Charge Transfer (ICT) | Large Stokes shift, high fluorescence enhancement. | acs.org |

| NIR Emitting | Excited-State Intramolecular Proton Transfer (ESIPT) | Near-infrared emission, remarkable Stokes shift. | nih.gov |

| Ratiometric | Aromatic Nucleophilic Substitution | Self-calibration for reliable analysis, low detection limit. | nih.gov |

Expansion of Synthetic Applications in the Construction of Diverse Complex Molecular Architectures

The thiophene ring is a versatile building block in organic synthesis, frequently used in the construction of pharmaceuticals, agrochemicals, and other complex molecules. numberanalytics.comnih.gov The ability to replace a benzene (B151609) ring with a thiophene ring without a loss of biological activity has made it a valuable scaffold in drug discovery. wikipedia.org

Future research will explore the use of this compound as a key intermediate in the synthesis of novel and complex molecular architectures. The functional groups on the molecule provide multiple handles for further chemical modification through reactions such as cross-coupling, alkylation, and oxidation. numberanalytics.comwikipedia.org This will enable the creation of diverse libraries of compounds for screening in various applications, from medicinal chemistry to materials science. The development of one-pot or tandem reaction sequences starting from this thiophenol derivative will be a key strategy for efficient and atom-economical synthesis. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.